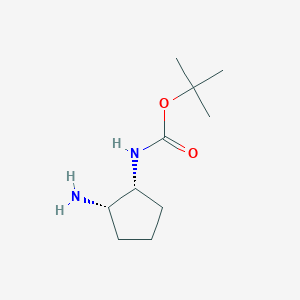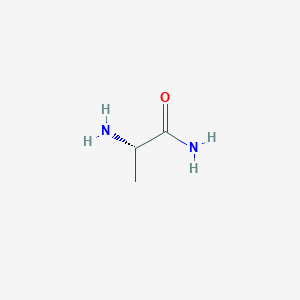
Isoquinoline-8-carbaldehyde
Descripción general
Descripción
Isoquinoline-8-carbaldehyde, also known as Isoquinoline-8-carboxaldehyde, is a chemical compound with the molecular formula C10H7NO and a molecular weight of 157.17 . It is a solid substance .
Synthesis Analysis
The synthesis of Isoquinoline-8-carbaldehyde and its analogues has been a subject of extensive research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of Isoquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Isoquinoline-8-carbaldehyde, like other quinoline derivatives, can undergo various chemical reactions . These reactions can be used to construct and functionalize this compound .Physical And Chemical Properties Analysis
Isoquinoline-8-carbaldehyde is a solid substance . It has a molecular weight of 157.17 .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- The methods of application or experimental procedures involve synthetic approaches to harness numerous derivatives of the bioactive quinolines .
- The results or outcomes obtained have shown substantial efficacies for future drug development .
-
Synthetic Organic Chemistry
- Quinoline derivatives are important in the field of synthetic organic chemistry .
- They are used as intermediates in the synthesis of other organic compounds .
- The methods of application involve various synthetic routes, including microwave-assisted synthesis, solvent-free reaction conditions, and photocatalytic synthesis .
- The outcomes include the successful synthesis of various quinoline derivatives .
-
Pharmaceutical Chemistry
- Quinoline and its analogues have been found to have significant biological and pharmaceutical activities .
- They are used in the synthesis of various drugs and therapeutic agents .
- The methods of application involve various synthetic routes to create biologically and pharmaceutically active quinoline and its analogues .
- The outcomes include the successful synthesis of various quinoline derivatives with potential biological and pharmaceutical activities .
-
Industrial Chemistry
- Quinoline is an essential heterocyclic compound due to its versatile applications in industrial chemistry .
- It is used as a scaffold for leads in drug discovery and plays a major role in medicinal chemistry .
- The methods of application involve various synthetic routes for the construction and functionalization of this compound .
- The outcomes include the successful synthesis of various quinoline derivatives .
-
Chemical Research
- Quinoline and its derivatives are used in chemical research as they offer a wide range of reactivity due to the presence of multiple functional groups .
- They are used in the synthesis of complex molecules for the study of chemical reactions .
- The methods of application involve various synthetic routes to create quinoline and its derivatives .
- The outcomes include the successful synthesis of various quinoline derivatives and the study of their reactivity .
-
Environmental Chemistry
- Quinoline and its derivatives are studied in environmental chemistry due to their presence in crude oil and coal tar .
- They are used in the study of pollution and environmental degradation .
- The methods of application involve the study of the environmental impact of quinoline and its derivatives .
- The outcomes include a better understanding of the environmental impact of these compounds .
Safety And Hazards
Direcciones Futuras
Quinoline and its derivatives, including Isoquinoline-8-carbaldehyde, have been the focus of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
Propiedades
IUPAC Name |
isoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-8-carbaldehyde | |
CAS RN |
787615-01-4 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-8-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)







![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)
